molecular formula C5H7ClF3NO B6191927 3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride CAS No. 2648957-74-6

3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride

Cat. No.: B6191927
CAS No.: 2648957-74-6
M. Wt: 189.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride is a chemical compound with the molecular formula C5H7ClF3NO It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride typically involves the reaction of cyclobutanone derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group into the cyclobutanone ring. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group, followed by hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
  • 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride

Uniqueness

3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride is unique due to its combination of a trifluoromethyl group and a cyclobutanone ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

CAS No.

2648957-74-6

Molecular Formula

C5H7ClF3NO

Molecular Weight

189.6

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.